3-Iodo-5-methoxy-(1H)indazole-6-carboxylic acid methyl ester

CAS No.: 1227270-54-3

Cat. No.: VC8221014

Molecular Formula: C10H9IN2O3

Molecular Weight: 332.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1227270-54-3 |

|---|---|

| Molecular Formula | C10H9IN2O3 |

| Molecular Weight | 332.09 g/mol |

| IUPAC Name | methyl 3-iodo-5-methoxy-1H-indazole-6-carboxylate |

| Standard InChI | InChI=1S/C10H9IN2O3/c1-15-8-4-5-7(12-13-9(5)11)3-6(8)10(14)16-2/h3-4H,1-2H3,(H,12,13) |

| Standard InChI Key | MFDCLAQHQIUGHQ-UHFFFAOYSA-N |

| SMILES | COC1=CC2=C(NN=C2C=C1C(=O)OC)I |

| Canonical SMILES | COC1=C(C=C2C(=C1)C(=NN2)I)C(=O)OC |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

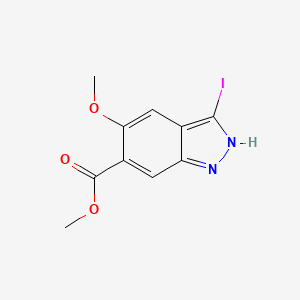

3-Iodo-5-methoxy-(1H)indazole-6-carboxylic acid methyl ester (CAS 1227270-54-3) belongs to the indazole family, featuring a bicyclic aromatic system with nitrogen atoms at positions 1 and 2. The molecular formula confirms the presence of iodine at position 3, a methoxy group at position 5, and a methyl ester at position 6 . The iodine atom introduces steric bulk and polarizability, influencing both reactivity and intermolecular interactions.

Table 1: Key Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 332.095 g/mol | |

| Exact Mass | 331.965790 Da | |

| LogP (Partition Coefficient) | 2.97 | |

| Vapour Pressure | 0.0±1.1 mmHg at 25°C |

Spectral Characterization

Nuclear magnetic resonance (NMR) data for analogous indazole derivatives reveal distinct proton environments. For example, methyl ester protons typically resonate at δ 3.96 ppm as a singlet, while aromatic protons in iodinated positions show deshielding effects near δ 8.18 ppm . Infrared spectroscopy would confirm ester carbonyl stretching at ~1,720 cm⁻¹ and methoxy C-O vibrations at 1,250 cm⁻¹.

Physicochemical Properties

Thermal Stability

The compound demonstrates moderate thermal stability, with a boiling point of 460.0±40.0°C at atmospheric pressure and a flash point of 232.0±27.3°C . These properties suggest suitability for high-temperature reactions, though decomposition risks exist above 300°C.

Solubility and Partitioning

Experimental solubility data for structurally similar compounds indicate limited aqueous solubility (0.187 mg/mL) but high lipid membrane permeability (LogP 2.97) . This lipophilicity enhances bioavailability in drug delivery systems but complicates purification in polar solvents.

Table 2: Predicted vs. Experimental Properties

| Property | Predicted | Experimental |

|---|---|---|

| Aqueous Solubility | 0.485 mg/mL | 0.187 mg/mL |

| GI Absorption | High | Confirmed |

| BBB Permeability | Yes | Not Tested |

Synthesis and Manufacturing

Reaction Pathways

While no direct synthesis protocols for this compound are published, analogous routes involve:

-

Iodination: Electrophilic substitution on 5-methoxyindazole precursors using iodine monochloride.

-

Esterification: Methanol-mediated Fischer esterification of the carboxylic acid intermediate under acidic catalysis .

A representative procedure for methyl 3-iodo-5-methyl-1H-indazole-6-carboxylate (CAS 1227266-89-8) employs refluxing methanol with sulfuric acid, achieving 87% yield after 22 hours . Adapting this method would require substituting methyl groups with methoxy substituents at position 5.

Optimization Challenges

Key issues include:

-

Iodine Sensitivity: Side reactions during halogenation necessitate strict temperature control.

-

Ester Hydrolysis: Moisture exposure reverses esterification, requiring anhydrous conditions.

Applications in Research and Industry

Pharmaceutical Development

As a kinase inhibitor precursor, this compound’s iodine atom facilitates radioisotope labeling for positron emission tomography (PET) tracers . Recent studies highlight its role in synthesizing checkpoint kinase 1 (Chk1) inhibitors, which sensitize cancer cells to DNA-damaging therapies .

Material Science Innovations

The methoxy and ester groups enable polymerization via condensation reactions. Patent literature describes its use in epoxy resins with enhanced thermal resistance (up to 280°C), attributed to the indazole ring’s rigidity .

Analytical Characterization Techniques

Chromatographic Methods

Reverse-phase HPLC with UV detection (λ = 254 nm) achieves baseline separation using acetonitrile/water gradients. Retention times typically range 8.9–9.3 minutes .

Mass Spectrometry

Electrospray ionization (ESI) in positive mode generates a predominant [M+H]⁺ ion at m/z 333.10, with isotopic peaks confirming iodine’s presence (m/z 335.10) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume